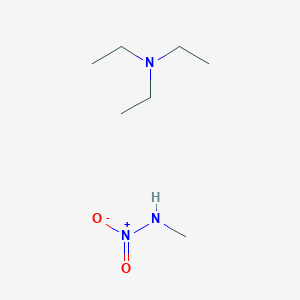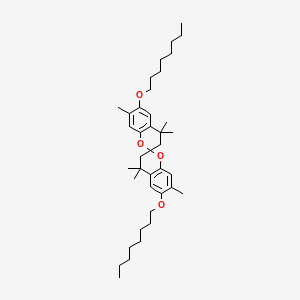
2,2'-Spirobi(2H-1-benzopyran), 3,3',4,4'-tetrahydro-4,4,4',4',7,7'-hexamethyl-6,6'-bis(octyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- is a complex organic compound known for its unique spiro structure This compound is characterized by the presence of two benzopyran units connected through a spiro carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- typically involves the following steps:
Formation of Benzopyran Units: The initial step involves the synthesis of benzopyran units through cyclization reactions. Common reagents used in this step include phenols and aldehydes, which undergo condensation reactions to form the benzopyran ring system.
Spiro Formation: The next step involves the formation of the spiro linkage between two benzopyran units. This is achieved through a spirocyclization reaction, where a suitable spiro precursor is used to connect the two benzopyran units at the spiro carbon atom.
Functionalization: The final step involves the introduction of methyl and octyloxy groups to the spirobi(benzopyran) core. This is typically achieved through alkylation reactions using methylating agents and octyloxy precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis of benzopyran units and subsequent spirocyclization.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable functionalization of the spirobi(benzopyran) core.
Purification: Implementing advanced purification techniques such as chromatography and recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Typical reagents include halogenating agents and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine) and alkyl halides under appropriate solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials, including radiation-absorbent materials and polymerization catalysts.
Mecanismo De Acción
The mechanism of action of 2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- involves its interaction with molecular targets and pathways. Key aspects include:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.
Polymer Stabilization: Acts as a stabilizer in polymer matrices, preventing degradation and enhancing material properties.
Surfactant Properties: Exhibits surfactant capabilities, reducing surface tension and improving the solubility of hydrophobic compounds.
Comparación Con Compuestos Similares
Similar Compounds
6,6’,7,7’-Tetrahydroxy-4,4,4’,4’-tetramethyl-2,2’-spirobichroman: Known for its biocompatibility and biodegradability, used in radiation-absorbent materials and drug delivery systems.
Spiro[2H-1-benzopyran-2,2’-[2H]indole], 1’,3’-dihydro-1’,3’,3’-trimethyl-6-nitro-: Exhibits unique optical properties and is used in photochemical applications.
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its coumarin structure, used in medicinal chemistry and as a fluorescent probe.
Uniqueness
2,2’-Spirobi(2H-1-benzopyran), 3,3’,4,4’-tetrahydro-4,4,4’,4’,7,7’-hexamethyl-6,6’-bis(octyloxy)- stands out due to its unique combination of spiro structure, multiple methyl and octyloxy groups, and versatile chemical reactivity
Propiedades
Número CAS |
66259-60-7 |
|---|---|
Fórmula molecular |
C39H60O4 |
Peso molecular |
592.9 g/mol |
Nombre IUPAC |
4,4,4',4',7,7'-hexamethyl-6,6'-dioctoxy-2,2'-spirobi[3H-chromene] |
InChI |
InChI=1S/C39H60O4/c1-9-11-13-15-17-19-21-40-33-25-31-35(23-29(33)3)42-39(27-37(31,5)6)28-38(7,8)32-26-34(30(4)24-36(32)43-39)41-22-20-18-16-14-12-10-2/h23-26H,9-22,27-28H2,1-8H3 |
Clave InChI |
CWSMKPDLBRQGLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC2=C(C=C1C)OC3(CC2(C)C)CC(C4=C(O3)C=C(C(=C4)OCCCCCCCC)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



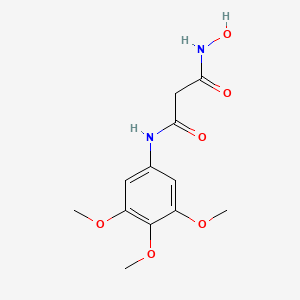
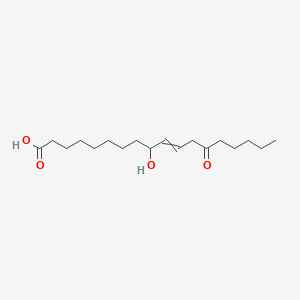
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B14486116.png)
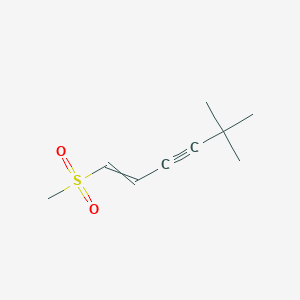
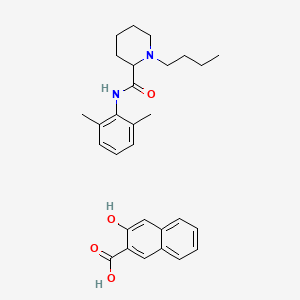

![7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid](/img/structure/B14486135.png)


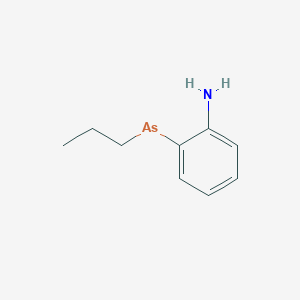
![Chloro[(cyclohex-1-en-1-yl)methyl]mercury](/img/structure/B14486159.png)
